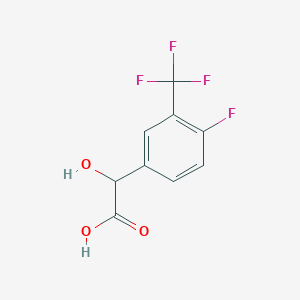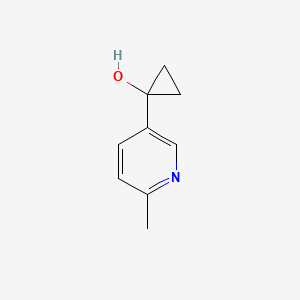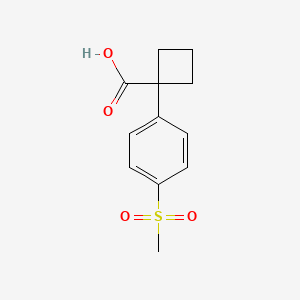
1-Phenylbut-3-yn-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylbut-3-yn-2-aminehydrochloride is an organic compound with the molecular formula C10H12ClN. It is a derivative of phenylbutynylamine and is primarily used in research settings. This compound is known for its unique structure, which includes a phenyl group attached to a butynylamine chain, making it a valuable subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylbut-3-yn-2-aminehydrochloride can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with propargylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylbut-3-yn-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed:
Oxidation: Phenylbut-3-yn-2-one or phenylbut-3-ynoic acid.
Reduction: Phenylbut-3-en-2-amine or phenylbutan-2-amine.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Phenylbut-3-yn-2-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenylbut-3-yn-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Phenylacetylene: Shares the phenyl group and triple bond but lacks the amine functionality.
Propargylamine: Contains the amine and triple bond but lacks the phenyl group.
Phenylbut-3-yn-2-amine: Similar structure but without the hydrochloride salt form.
Uniqueness: 1-Phenylbut-3-yn-2-aminehydrochloride is unique due to its combination of a phenyl group, a triple bond, and an amine group, making it versatile for various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for research and industrial applications.
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
1-phenylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h1,3-7,10H,8,11H2;1H |
Clave InChI |
OYMAWKHYSYKXOT-UHFFFAOYSA-N |
SMILES canónico |
C#CC(CC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)

![2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)

![2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile](/img/structure/B13596007.png)
![4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)



![1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)
